molecular formula C3H5Cl3<br>CH2ClCHClCH2Cl<br>C3H5Cl3 B165214 1,2,3-Trichloropropane CAS No. 96-18-4

1,2,3-Trichloropropane

Cat. No.: B165214
CAS No.: 96-18-4
M. Wt: 147.43 g/mol
InChI Key: CFXQEHVMCRXUSD-UHFFFAOYSA-N
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Description

1,2,3-Trichloropropane is an organic compound with the chemical formula C₃H₅Cl₃. It is a colorless to straw-yellow liquid with a chloroform-like odor. This compound is primarily used as a solvent and in various specialty applications . It is also recognized for its environmental persistence and toxicity, making it a compound of interest in environmental studies .

Biochemical Analysis

Biochemical Properties

TCP is a xenobiotic chlorinated compound of high chemical stability . Bio-transformations that have been observed include reductive dechlorination, monooxygenase-mediated cometabolism, and enzymatic hydrolysis . No natural organisms are known that can use TCP as a carbon source for growth under aerobic conditions, but anaerobically TCP may serve as an electron acceptor .

Cellular Effects

Humans can be exposed to TCP by inhaling its fumes or through skin contact and ingestion . Short term exposure to TCP can cause throat and eye irritation and can affect muscle coordination and concentration . Long term exposure can affect body weight and kidney function .

Molecular Mechanism

The reaction coordinate diagrams suggest that β-elimination of TCP to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway . TCP caused gene mutations in bacteria, yeast, and mammalian cells and sister chromatid exchange, chromosomal aberrations, micronucleus formation, and morphological transformation in mammalian cells in vitro .

Temporal Effects in Laboratory Settings

TCP is both persistent and recalcitrant compared with other CVOCs, which presents significant remedial challenges . In soil, the half-life of TCP from abiotic loss (mostly evaporation) was shown to be 2.2–3.5 days .

Dosage Effects in Animal Models

Animals that ingested large amounts of TCP had damage to liver, kidneys, nose, and lungs . Exposure to TCP can also result in blood changes . A study in rats orally exposed to TCP found a decrease in fertility and a decrease in the number of offspring .

Metabolic Pathways

Although TCP is a xenobiotic chlorinated compound of high chemical stability, a number of abiotic and biotic conversions have been demonstrated, including abiotic oxidative conversion in the presence of a strong oxidant and reductive conversion by zero-valent zinc .

Transport and Distribution

Due to its moderate volatility, TCP escapes aqueous solution relatively quickly with a 56-minute water-stripping half-life . The substance evaporates rapidly from surface water and surface soil where it concentrates in the atmosphere . High atmospheric concentrations of TCP can result in a variety of possible health effects .

Scientific Research Applications

Comparison with Similar Compounds

1,2,3-Trichloropropane can be compared to other halogenated aliphatic compounds such as 1,2-dichloropropane and 1,3-dichloropropane. While these compounds share similar chemical properties, this compound is unique due to its higher toxicity and persistence in the environment . This makes it a compound of significant concern in environmental studies and remediation efforts .

Similar compounds include:

  • 1,2-Dichloropropane
  • 1,3-Dichloropropane
  • Trichloroethylene
  • Carbon Tetrachloride

These compounds are often studied together to understand their environmental impact and degradation pathways .

Properties

IUPAC Name

1,2,3-trichloropropane
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InChI

InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2
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InChI Key

CFXQEHVMCRXUSD-UHFFFAOYSA-N
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Canonical SMILES

C(C(CCl)Cl)Cl
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Molecular Formula

C3H5Cl3, Array
Record name 1,2,3-TRICHLOROPROPANE
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DSSTOX Substance ID

DTXSID9021390
Record name 1,2,3-Trichloropropane
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Molecular Weight

147.43 g/mol
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Physical Description

1,2,3-trichloropropane is a colorless liquid with a strong acid odor. Denser than water and slightly soluble in water. Hence sinks in water. (USCG, 1999), Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor.
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Record name Propane, 1,2,3-trichloro-
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), 158 °C, 156 °C, 314 °F
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Flash Point

180 °F (NTP, 1992), 180 °F, 74 °C (165 °F) - closed cup, 180 °F (82.2 °C) (Open Cup), 160-164 °F (Closed cup), 180 °F (open cup), 71 °C (closed cup), 73 °C c.c., 160 °F
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Solubility

1 to 5 mg/mL at 75 °F (NTP, 1992), In water, 1750 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; very soluble in chloroform, Dissolves oils, fats, waxes, chlorinated rubber, and numerous resins., Solubility in water, g/100ml: 0.18 (very poor), 0.1%
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Density

1.3889 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3889 g/cu cm at 20 °C, Relative density (water = 1): 1.39, 1.39
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Vapor Density

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.08 (Air = 1), Relative vapor density (air = 1): 5.1, 5.08
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Vapor Pressure

2 mmHg at 68 °F ; 4 mmHg at 86 °F (NTP, 1992), 3.69 [mmHg], 3.69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.29, 3 mmHg
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Mechanism of Action

A further publication, in abstract form only without detailed documentation of test conditions and results, presented a new hypothesis for the formation of forestomach tumors. According to these investigations, analysis of ras mutations in forestomach tumors of mice from the NTP (1993) study showed that the observed mutations are not consistent with the miscoding properties of the major DNA adduct S-[l-(hydroxymethyl)-2-(N(7)-guanyl)ethyl]glutathione that had formerly been identified in various tissues by the same working group. Preliminary studies suggested that 1,2,3-trichloropropane administration produced increases in the etheno DNA adducts 1,N(6)-ethenodeoxyadenosine and 3,N(4)-ethenodeoxycytidine, which are thought to arise endogenously from lipid oxidation. The resulting alternative hypothesis for the formation of forestomach tumors is an indirect mutagenic effect of 1,2,3-trichloropropane by GSH depletion as a consequence of the bolus application by gavage, which may induce lipid oxidation. Consequently, GSH plays a crucial role in adduct formation, being involved both in the formation of the major DNA adduct S-[l-(hydroxymethyl)-2-(N(7)-guanyl)ethyl]glutathione and in the initiation of lipid oxidation.
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Color/Form

Colorless liquid

CAS No.

96-18-4
Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
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Melting Point

5.5 °F (NTP, 1992), -13.9 °C, -14 °C, 6 °F
Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
Source Hazardous Substances Data Bank (HSDB)
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Record name 1,2,3-TRICHLOROPROPANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0683
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Record name 1,2,3-TRICHLOROPROPANE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/765
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name 1,2,3-Trichloropropane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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